![molecular formula C13H7F2NO B1438807 3-Fluoro-4-(2-fluorophenoxy)benzonitrile CAS No. 1153105-40-8](/img/structure/B1438807.png)
3-Fluoro-4-(2-fluorophenoxy)benzonitrile
Overview
Description
“3-Fluoro-4-(2-fluorophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H7F2NO and a molecular weight of 231.2 g/mol . It is typically in liquid form and is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(2-fluorophenoxy)benzonitrile” is 1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Fluoro-4-(2-fluorophenoxy)benzonitrile” is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
“3-Fluoro-4-(2-fluorophenoxy)benzonitrile” is a chemical compound with the formula C13H7F2NO and a molecular weight of 231.2 . It is used in various chemical synthesis processes due to its unique structure .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its unique structure and properties might contribute to the creation of materials with specific characteristics .
Life Science
In life science research, “3-Fluoro-4-(2-fluorophenoxy)benzonitrile” could potentially be used in the study of biological systems. Its interactions with biological molecules could provide valuable insights .
Chromatography
Chromatography is a laboratory technique for the separation of a mixture. “3-Fluoro-4-(2-fluorophenoxy)benzonitrile” could potentially be used in chromatography as a standard or a target compound for separation .
c-Met Kinase Inhibitors
A study has performed docking of compounds, including “3-Fluoro-4-(2-fluorophenoxy)benzonitrile”, complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors . This suggests its potential application in the development of c-Met kinase inhibitors, which are important in cancer research .
properties
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNLPBLXHDMAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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